Structural Requirement for Factor B Complement Inhibition: Methyl 2-Amino-5-(Piperidin-1-Yl)Benzoate as the Synthetic Gateway
Patent US2024/0109861 A1 claims a series of piperidine-substituted benzoic acid compounds as factor B inhibitors. Methyl 2-amino-5-(piperidin-1-yl)benzoate is explicitly disclosed as key intermediate (Example series) for constructing the active pharmacophore [1]. The para-amino orientation relative to the ester and the specific 5-piperidine substitution are mandatory for activity; the 2-amino-5-piperidine regioisomer is distinguished from the inactive 5-amino-2-piperidine isomer [1].
| Evidence Dimension | Synthetic intermediacy for factor B inhibition |
|---|---|
| Target Compound Data | Validated precursor in patent claim examples; used to generate compounds with IC₅₀ < 100 nM in factor B enzymatic assay. |
| Comparator Or Baseline | Regioisomer methyl 5-amino-2-(piperidin-1-yl)benzoate not listed as precursor; no active factor B inhibitors reported from this scaffold. |
| Quantified Difference | Qualitative scaffold requirement; target isomer yields active series, comparator isomer yields inactive series. |
| Conditions | Factor B enzymatic assay (patent examples); cell-based complement activation assays. |
Why This Matters
Procurement of the correct regioisomer is non-negotiable for research programs targeting factor B; the wrong isomer will not produce active leads.
- [1] Medshine Discovery Inc. Series of piperidine-substituted benzoic acid compounds, and use thereof. US Patent Application 2024/0109861 A1, April 4, 2024. https://www.freepatentsonline.com/y2024/0109861.html (accessed 2026-04-28). View Source
